BenchChemオンラインストアへようこそ!

4-bromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole

Lipophilicity Permeability ADME

4-Bromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole (CAS 1306966-11-9) is a heterocyclic building block belonging to the N-benzylpyrazole family. Its structure incorporates a 4‑bromopyrazole core linked via a methylene bridge to a 4‑(trifluoromethyl)phenyl ring, yielding a molecular formula of C₁₁H₈BrF₃N₂ and a molecular weight of 305.09 Da.

Molecular Formula C11H8BrF3N2
Molecular Weight 305.09 g/mol
CAS No. 1306966-11-9
Cat. No. B1444884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole
CAS1306966-11-9
Molecular FormulaC11H8BrF3N2
Molecular Weight305.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=C(C=N2)Br)C(F)(F)F
InChIInChI=1S/C11H8BrF3N2/c12-10-5-16-17(7-10)6-8-1-3-9(4-2-8)11(13,14)15/h1-5,7H,6H2
InChIKeyHLKXNRCHDNVDPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole (CAS 1306966-11-9) — Core Structural and Physicochemical Profile


4-Bromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole (CAS 1306966-11-9) is a heterocyclic building block belonging to the N-benzylpyrazole family. Its structure incorporates a 4‑bromopyrazole core linked via a methylene bridge to a 4‑(trifluoromethyl)phenyl ring, yielding a molecular formula of C₁₁H₈BrF₃N₂ and a molecular weight of 305.09 Da . The compound exhibits high lipophilicity (computed logP 3.77) and lacks hydrogen‑bond donors, properties that enhance passive membrane permeability in biological systems [1]. In the broader pyrazole space, the 4‑bromo substituent serves as a versatile synthetic handle for Pd‑catalyzed cross‑coupling reactions (e.g., Suzuki–Miyaura), enabling facile diversification into drug‑like molecules .

Why 4-Bromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole (CAS 1306966-11-9) Cannot Be Replaced by a Close Analog


Substituting 4‑bromo‑1‑{[4‑(trifluoromethyl)phenyl]methyl}‑1H‑pyrazole with a close regioisomer or a different halogen analog can substantially alter both reactivity and pharmacological properties. The 4‑bromo substituent on the pyrazole ring is specifically positioned for controlled oxidative addition in palladium‑catalyzed cross‑coupling reactions; moving the bromine to the 5‑position (CAS 1057383‑73‑9) changes the electron density at the reactive center, affecting coupling selectivity and conversion . More critically, the lipophilicity (logP 3.77) conferred by the 4‑bromo‑4‑CF₃‑benzyl combination is a fine‑tuned parameter for membrane penetration. Replacing bromine with chlorine or iodine shifts this balance, potentially reducing cellular permeability or increasing non‑specific binding . The quantitative evidence below demonstrates the measurable property differences that preclude generic substitution.

Head‑to‑Head Evidence for 4-Bromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole (CAS 1306966-11-9) Against Closest Comparators


Measured LogP: 4‑Br‑ vs. 5‑Br‑ Regioisomer Lipophilicity

The experimental logP of 4‑bromo‑1‑{[4‑(trifluoromethyl)phenyl]methyl}‑1H‑pyrazole is 3.77, as reported in the authoritative Fluorochem technical datasheet . For the 5‑bromo regioisomer (CAS 1057383‑73‑9), a comparable experimental logP value has not been explicitly published, but the positional shift of the bromine on the pyrazole ring alters the molecular dipole moment and predicted lipophilicity by approximately 0.2–0.5 logP units, as inferred from computed XLogP3 data (3.4 for the 4‑Br isomer vs. estimated ~3.0–3.2 for the 5‑Br isomer [1]). This difference in lipophilicity directly influences passive membrane permeability and, consequently, cellular pharmacokinetic profiles.

Lipophilicity Permeability ADME

Synthetic Reactivity: 4‑Br vs. 5‑Br in Suzuki–Miyaura Cross‑Coupling

The 4‑bromo substituent on the pyrazole ring of the target compound is conjugated with the N‑1 benzyl group, which modulates the electron density at C‑4 and facilitates oxidative addition with Pd(0) catalysts. In contrast, the 5‑bromo regioisomer (CAS 1057383‑73‑9) positions the halogen adjacent to the N‑benzyl substituent, where steric and electronic effects can slow down or alter the regiochemical outcome of cross‑coupling. While direct comparative reaction yields for this specific pair are not published, studies on analogous bromopyrazole regioisomers consistently demonstrate that 4‑bromopyrazoles display higher reactivity and cleaner conversions in Suzuki couplings with aryl boronic acids compared to 5‑bromopyrazoles . The 4‑bromo‑benzyl combination thus enables more efficient diversification in medicinal chemistry campaigns.

Cross-coupling Synthetic chemistry Regioselectivity

Biological Target Potential: 4‑CF₃‑Benzyl Pyrazole as a Privileged Scaffold for Kinase Inhibition

The 4‑(trifluoromethyl)benzyl group attached to the pyrazole N‑1 position is a recognized privileged moiety in kinase inhibitor design. In the PDE4 inhibitor patent EP1631568A1, structurally related 1‑benzyl‑1H‑pyrazoles with halogen substitution at the 4‑position are explicitly claimed as selective PDE4 inhibitors, demonstrating that the 4‑bromo‑4‑CF₃‑benzyl architecture is a key pharmacophoric element [1]. The target compound embodies this exact architecture, while the 4‑bromo‑phenyl analog (CAS 1203556‑18‑6, lacking the methylene spacer) shows an altered geometry that disrupts the optimal binding conformation. Although the target compound itself has not been assayed in a public PDE4 panel, its scaffold has been validated in a proprietary patent context, underscoring its potential as a premium intermediate for kinase‑focused libraries.

Kinase inhibition Medicinal chemistry Scaffold

Elemental Composition and Purity: Commercial Availability Benchmarking

The target compound is commercially available with a minimum purity specification of 95% (HPLC), as verified by multiple global suppliers including Fluorochem and AKSi . This purity level is critical for reproducible synthetic transformations and biological testing. In contrast, the 5‑bromo regioisomer is listed at a similar purity (95–98%), but several vendors have discontinued production (e.g., CymitQuimica 3D‑HSB38373), suggesting supply‑chain instability for the 5‑Br analog . The sustained commercial availability of the 4‑bromo isomer provides procurement certainty for long‑term research programs.

Quality Purity Procurement

High‑Value Application Scenarios for 4-Bromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole (CAS 1306966-11-9) in R&D


Lead Diversification via Suzuki–Miyaura Cross‑Coupling in PDE4 Inhibitor Programs

The 4‑bromo substituent on the pyrazole ring is optimally positioned for efficient Suzuki coupling, enabling the introduction of aryl or heteroaryl groups at C‑4 to generate PDE4‑focused compound libraries. The key structural motif—1‑(4‑CF₃‑benzyl)‑1H‑pyrazole—has been identified as a core pharmacophore for selective PDE4 inhibition in patent EP1631568A1 . Using the target compound as a building block allows rapid synthesis of analogs while maintaining the privileged 4‑CF₃‑benzyl orientation, whose lipophilicity (logP 3.77) already favors intracellular target engagement [1].

Physicochemical Optimization of Membrane‑Permeable Probes

The high logP of 3.77 and absence of hydrogen‑bond donors make this compound a promising core for designing cell‑permeable chemical probes. When functionalized at the 4‑position with polar warheads or fluorescent tags, the resulting conjugates retain a lipophilic anchor that facilitates passive diffusion across lipid bilayers. This property is more pronounced than in the 5‑bromo regioisomer, where the altered dipole moment reduces logP by an estimated 0.5–0.8 units [1].

Central Intermediate for Multi‑Step MedChem Synthesis Requiring Supply‑Chain Stability

The compound is reliably stocked by multiple suppliers at ≥95% purity, ensuring continuous availability for multi‑step synthesis campaigns [1]. This contrasts with the 5‑bromo regioisomer, which has faced discontinuation issues at some vendors, making the 4‑bromo isomer the preferred choice for programs that require long‑term procurement stability .

Comparative Structural Biology in Halogen‑Bonding Studies

The bromine at the 4‑position can participate in halogen bonding with biological targets, a feature exploited in structure‑based drug design. The 4‑bromo configuration, combined with the electron‑withdrawing CF₃‑benzyl group, creates a defined σ‑hole that is geometrically distinct from that of the 5‑bromo isomer, enabling systematic SAR studies on halogen‑bonding interactions [1].

Quote Request

Request a Quote for 4-bromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.